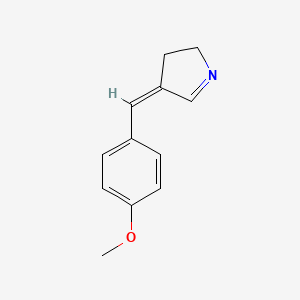
(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole typically involves the condensation reaction between 4-methoxybenzaldehyde and 3,4-dihydro-2H-pyrrole. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mecanismo De Acción
The mechanism of action of (Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-4-(4-Methoxybenzylidene)amino-5-methyl-4H-1,2,4-triazole-3-thiol
- (Z)-4-(4-Methoxybenzylidene)amino-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole is unique due to its specific structural features, such as the presence of a methoxy group and a Schiff base moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2,3-dihydropyrrole |
InChI |
InChI=1S/C12H13NO/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11/h2-5,8-9H,6-7H2,1H3/b11-8- |
Clave InChI |
JSXBJMIAZDKXEN-FLIBITNWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C\2/CCN=C2 |
SMILES canónico |
COC1=CC=C(C=C1)C=C2CCN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


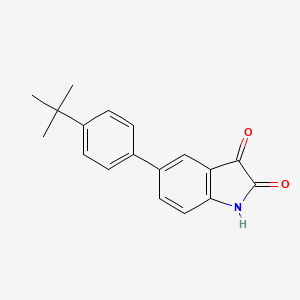
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12854634.png)
![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)

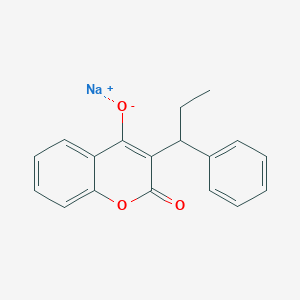

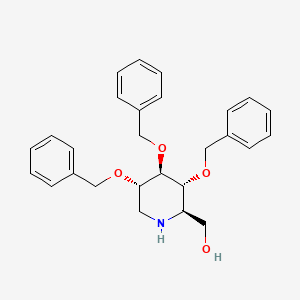

![N-[(1S, 2R)-1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12854663.png)

![5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12854668.png)
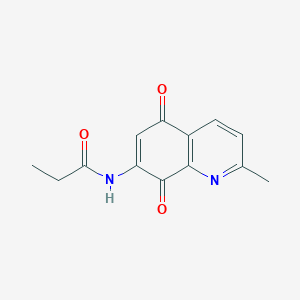
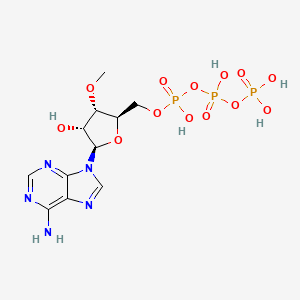
![N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12854681.png)
